molecular formula C12H12N4 B1483055 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098078-83-0

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483055
CAS No.: 2098078-83-0
M. Wt: 212.25 g/mol
InChI Key: WGBFZUFPADKTPP-UHFFFAOYSA-N
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Description

2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C12H12N4 and a molecular weight of 212.26 g/mol . This nitrile-functionalized heterocycle serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. The structure incorporates a pyrazole core, which is substituted with an ethyl group, a pyridinyl ring, and a cyanomethyl side chain, offering multiple sites for further chemical modification . Research Applications and Value: The primary research value of this compound lies in its role as a versatile precursor. The nitrile group (-C≡N) is a key functional moiety that can be transformed into other important groups, such as carboxylic acids, amides, or amines, through hydrolysis or reduction reactions. This makes the compound a crucial intermediate in the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals. For instance, related pyrazole-pyridine nitrile structures are frequently employed in constructing bitopic ligands for G-protein-coupled receptors and in developing kinase inhibitors . Furthermore, the compound can be used as a core scaffold in the synthesis of larger heterocyclic systems, such as those found in pyrrolopyrimidines, which are significant in anticancer and antiviral research . Mechanism of Action: As a building block, this compound itself does not have a defined mechanism of action. Its research significance is derived from its incorporation into larger, biologically active compounds. The mechanism of the final active molecule would be specific to its target, such as inhibiting a specific enzyme or modulating a cellular receptor pathway. Safety and Handling: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-9-10(6-7-13)12(15-16)11-5-3-4-8-14-11/h3-5,8-9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBFZUFPADKTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety , along with an acetonitrile functional group. Its molecular formula is C12_{12}H14_{14}N4_{4}, with a molecular weight of approximately 226.27 g/mol. The unique structural components contribute to its diverse biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors that are crucial in various biological pathways. The compound may modulate the activity of these targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related pyrazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
CompoundMIC (mg/mL)Activity
This compoundTBDAntibacterial
Related Pyrazole Derivative0.0039 - 0.025Active against S. aureus and E. coli

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of pyrazole derivatives against various bacterial strains, providing a comparative analysis of their MIC values and biological activities. The findings highlighted the structural features that enhance antimicrobial potency.

In Silico Studies

In silico design approaches have been employed to optimize the structure of this compound for improved binding affinity to target proteins, particularly those involved in cancer progression and inflammation . These studies utilized virtual screening methods to identify potential modifications that could enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent groups on the pyrazole ring or the pyridine moiety. Below is a detailed comparison based on substituent variations, synthesis pathways, and inferred properties (Table 1).

Table 1: Structural and Functional Comparison of Analogous Pyrazole-Acetonitrile Derivatives

Compound Name Substituent at Position 1 Substituent at Position 3 Acetonitrile Position Key Properties/Applications (Inferred or Reported)
2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile Ethyl Pyridin-2-yl 4 Potential kinase inhibition due to pyridin-2-yl’s coordination ability .
2-(1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile [5] Propargyl (Prop-2-yn-1-yl) Pyridin-4-yl 4 Propargyl group may enhance click chemistry utility; pyridin-4-yl improves solubility .
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile [6] Isopropyl Pyridin-4-yl 5 Increased steric bulk (isopropyl) may reduce metabolic instability .
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile [7] Methyl None 4 Simpler structure; used as a precursor in agrochemical synthesis .

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

  • Pyridine Position :

  • Pyridin-2-yl (target compound): The nitrogen at the 2-position facilitates metal coordination, making it relevant in catalysis or metalloenzyme inhibition .
  • Position 1 Substituents:
  • Ethyl vs. Propargyl/Isopropyl : Ethyl provides moderate steric hindrance, balancing solubility and stability. Propargyl enables click-chemistry modifications, while isopropyl may improve pharmacokinetics via reduced oxidation .

Synthetic Pathways The target compound’s synthesis likely follows a cyclocondensation route similar to thiazolidinone derivatives reported in (e.g., intermediates 3a and 3b), where acetonitrile acts as a nucleophile . In contrast, compound [5] may involve Sonogashira coupling for propargyl introduction, and compound [6] could use alkylation with isopropyl halides .

The pyridin-2-yl group in the target compound may enhance blood-brain barrier penetration compared to pyridin-4-yl analogs, as seen in CNS-targeting drugs .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile typically proceeds via:

  • Construction of the pyrazole core with appropriate substitution.
  • Introduction of the pyridin-2-yl substituent at the 3-position of the pyrazole ring.
  • Attachment of the acetonitrile group at the 4-position of the pyrazole ring.
  • Alkylation of the pyrazole nitrogen to introduce the ethyl group.

Key Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridin-2-yl Substitution

A common approach to attach the pyridin-2-yl group involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method uses:

  • A halogenated pyrazole derivative (e.g., 3-bromopyrazole or 3-bromopyrazolo[1,5-a]pyridine).
  • Pyridin-2-ylboronic acid as the coupling partner.
  • Pd(PPh3)4 as the catalyst.
  • A base such as sodium carbonate in aqueous-organic solvent mixture.
  • Heating at elevated temperatures (~130 °C) under nitrogen atmosphere.

This method affords the 3-(pyridin-2-yl) substituted pyrazole intermediate with good yields and purity after standard workup and chromatographic purification.

Introduction of Acetonitrile Group via Aldehyde Intermediate

The acetonitrile moiety is introduced through the formation of a pyrazolylacetaldehyde intermediate, which can be converted to the acetonitrile derivative by subsequent reactions:

  • Preparation of 2-(pyrazolo[1,5-a]pyridin-3-yl)acetaldehyde by oxidation or functional group transformation of the corresponding methyl or ethyl precursor.
  • Conversion of the aldehyde to acetonitrile via nucleophilic substitution or cyanide addition under controlled conditions.

This step may involve acid catalysis and controlled temperature to achieve selective functionalization without side reactions.

Alkylation of Pyrazole Nitrogen

The ethyl group at the pyrazole nitrogen (N1 position) is introduced via alkylation:

  • Treatment of the pyrazole intermediate with ethyl halides (e.g., ethyl bromide) under basic conditions.
  • Use of a suitable base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
  • Reaction in polar aprotic solvents like DMF or DMSO to facilitate nucleophilic substitution.

This alkylation step is critical for achieving the N-ethyl substitution with high regioselectivity and yield.

Representative Reaction Conditions and Yields

Step Reagents / Conditions Yield (%) Notes
Suzuki Coupling Pd(PPh3)4 (10 mol%), pyridin-2-ylboronic acid, Na2CO3 (aq), toluene, 130 °C, N2 atmosphere 75-85 Efficient formation of 3-(pyridin-2-yl)pyrazole intermediate
Aldehyde Formation Oxidation of methyl precursor, HBr aq., NaHCO3 quench, EtOAc extraction 20-25 Multi-step process with purification required
Acetonitrile Introduction Nucleophilic substitution or cyanide addition under acidic/basic conditions 70-80 High selectivity for acetonitrile group installation
N-Ethylation Ethyl bromide, K2CO3 or NaH, DMF, room temp to 60 °C 80-90 Regioselective alkylation at pyrazole N1

Additional Research Findings

  • Oxidation reactions involving potassium persulfate in acetonitrile with sulfuric acid catalyst have been reported for related pyrazole derivatives, yielding intermediates useful for further functionalization.
  • Multicomponent one-pot coupling reactions have been demonstrated for pyrazolylacetonitrile derivatives, enabling efficient synthesis with fewer purification steps.
  • The use of palladium-catalyzed cross-coupling is a well-established method for introducing heteroaryl substituents on pyrazole rings, providing versatility in modifying the pyridin-2-yl substituent.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Suzuki-Miyaura Cross-Coupling Pd-catalyzed coupling of halopyrazole with pyridin-2-ylboronic acid High regioselectivity, good yields Requires palladium catalyst, inert atmosphere
Aldehyde Intermediate Route Formation of pyrazolylacetaldehyde followed by cyanide substitution Allows selective acetonitrile introduction Multi-step, moderate overall yield
N-Ethylation Alkylation of pyrazole nitrogen with ethyl halide Straightforward, high yield Requires careful control to avoid over-alkylation
Oxidation with Potassium Persulfate Oxidative transformation of pyrazole derivatives in acetonitrile Mild conditions, good yields Specific to certain intermediates

Q & A

Q. How can synthetic conditions be optimized for 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile to improve yield and purity?

  • Methodological Answer : Optimization involves adjusting solvent polarity, temperature, and reaction time. Ethanol or acetonitrile as solvents (room temperature to reflux) is recommended for cyclocondensation reactions. Monitor progress via thin-layer chromatography (TLC) and characterize intermediates using 1H NMR^1 \text{H NMR}. For example, refluxing in acetonitrile at 80–100°C for 6–8 hours improves yields up to 75% . Table 1 : Solvent and Temperature Effects on Yield
SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol60–801062
Acetonitrile80–100875

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

  • Methodological Answer : Use 1H NMR^1 \text{H NMR} to confirm substituent positions on the pyrazole ring (e.g., ethyl group at N1 and pyridinyl at C3). 13C NMR^{13} \text{C NMR} resolves nitrile carbon signals (~115–120 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy confirms nitrile stretching (~2250 cm1^{-1}) .

Q. How can researchers assess the compound’s potential biological activity?

  • Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Pyrazole-pyridine hybrids often inhibit kinases or DNA replication. Pair in vitro assays with molecular docking to predict binding to targets like EGFR or CDK2. Use dose-response curves (IC50_{50}) to quantify potency .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gaps). Analyze charge distribution to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect increases pyrazole ring reactivity toward nucleophiles .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • Methodological Answer : Apply 2D NMR techniques (COSY, HSQC) to assign overlapping protons. For ambiguous nitrile-related signals, use 15N^{15} \text{N}-labeling or compare with analogs like 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile, where CF3_3 substituents simplify splitting patterns .

Q. How can multi-step synthesis challenges (e.g., side reactions) be mitigated?

  • Methodological Answer : Use orthogonal protecting groups (e.g., THP for pyridine nitrogen) during pyrazole ring formation. Quench reactive intermediates (e.g., imidoyl chlorides) with NaHCO3_3. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)2_2) for cross-coupling steps to minimize byproducts .

Q. What mechanistic insights explain unexpected regioselectivity in electrophilic substitutions?

  • Methodological Answer : Probe substituent effects via Hammett plots. The pyridinyl group directs electrophiles to C4 of the pyrazole due to conjugation with the ring’s π-system. Confirm using deuterium-labeled substrates or computational transition-state modeling .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies between predicted and observed biological activity?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell permeability via LogP measurements). Compare with structurally related compounds (e.g., 2-(5-fluoropyridin-3-yl)acetonitrile) to identify steric or electronic bottlenecks. Use isothermal titration calorimetry (ITC) to validate target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
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2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile

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